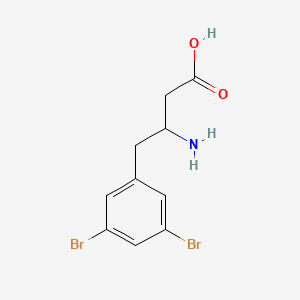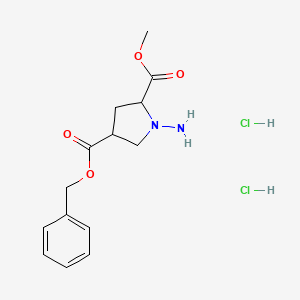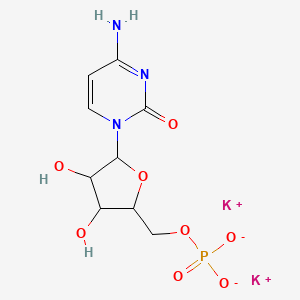
3-Amino-4-(3,5-dibromophenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(3,5-dibromophenyl)butyric acid is a chemical compound with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol . This compound is characterized by the presence of an amino group, a butyric acid moiety, and a dibromophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves several steps. One common method includes the reaction of 3,5-dibromobenzaldehyde with nitromethane to form 3,5-dibromo-β-nitrostyrene. This intermediate is then reduced to 3,5-dibromo-β-aminostyrene, which undergoes a Michael addition with acrylonitrile to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
3-Amino-4-(3,5-dibromophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dibromo groups to bromine or hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(3,5-dibromophenyl)butyric acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Industry: This compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Amino-4-(3,5-dibromophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dibromophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(3,5-dibromophenyl)butyric acid can be compared with similar compounds such as:
3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: This compound has a trifluorophenyl group instead of a dibromophenyl group, which can affect its chemical reactivity and biological activity.
3-Amino-4-phenylbutyric acid: Lacking halogen substituents, this compound has different chemical properties and may exhibit different biological effects.
3-Amino-4-(4-bromophenyl)butyric acid: With only one bromine atom, this compound may have reduced reactivity compared to the dibrominated version.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H11Br2NO2 |
|---|---|
Molekulargewicht |
337.01 g/mol |
IUPAC-Name |
3-amino-4-(3,5-dibromophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Br2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15) |
InChI-Schlüssel |
BBDUXXFFMSHTKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)Br)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)



![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)




